molecular formula C25H25ClN2O2S B3971685 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3971685
M. Wt: 453.0 g/mol
InChI Key: NFMOGDWCPMGYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CTMP belongs to the piperazine family of compounds, and its chemical structure is similar to other psychoactive substances, such as mephedrone and methylone.

Mechanism of Action

The exact mechanism of action of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychoactive substances such as cocaine and amphetamines. This compound also has an affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and cognitive function. This compound has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its psychoactive effects may limit its use in certain experiments, and the potential for cardiovascular side effects should be taken into consideration.

Future Directions

Future research on 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine should focus on its potential therapeutic applications in the treatment of neurological disorders such as ADHD and narcolepsy. Additionally, further studies are needed to determine the long-term effects of this compound use and its potential for addiction and abuse. Finally, research on the pharmacokinetics and metabolism of this compound may provide valuable insights into its mechanism of action and potential therapeutic uses.

Scientific Research Applications

1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been shown to improve cognitive function and attention span in animal models, and it has also been found to increase wakefulness and reduce sleepiness in narcoleptic patients.

properties

IUPAC Name

[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2S/c1-30-23-10-8-22(9-11-23)27-14-16-28(17-15-27)25(29)20-4-2-19(3-5-20)18-31-24-12-6-21(26)7-13-24/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMOGDWCPMGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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